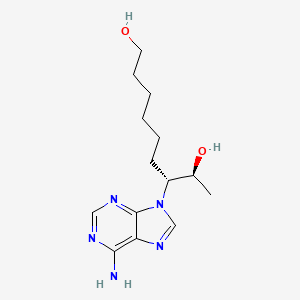
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- is a chemical compound with the molecular formula C17H29N5O2. It is a derivative of nonanediol and contains a purinyl group, which is a heterocyclic compound composed of a purine base. This compound is a stereo-specific isomer, with the (7R,8S) configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- typically involves the reaction of nonanediol with a purine derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve the desired stereo-specific isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in substituted purine derivatives.
Applications De Recherche Scientifique
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- involves its interaction with specific molecular targets and pathways. The purinyl group in the compound may interact with enzymes, receptors, or other biological molecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Nonanediol: A related compound without the purinyl group.
7-(6-amino-9H-purin-9-yl)nonane-1,8-diol: A similar compound with a different stereochemistry.
Uniqueness
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- is unique due to its specific stereo-configuration and the presence of both nonanediol and purinyl groups. This combination of features may result in unique chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
159722-90-4 |
|---|---|
Formule moléculaire |
C14H23N5O2 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
(7R,8S)-7-(6-aminopurin-9-yl)nonane-1,8-diol |
InChI |
InChI=1S/C14H23N5O2/c1-10(21)11(6-4-2-3-5-7-20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20-21H,2-7H2,1H3,(H2,15,16,17)/t10-,11+/m0/s1 |
Clé InChI |
JPMVIXUFWCZSGS-WDEREUQCSA-N |
SMILES isomérique |
C[C@@H]([C@@H](CCCCCCO)N1C=NC2=C(N=CN=C21)N)O |
SMILES canonique |
CC(C(CCCCCCO)N1C=NC2=C(N=CN=C21)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


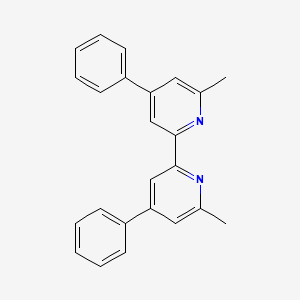
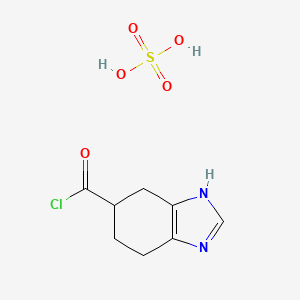
![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
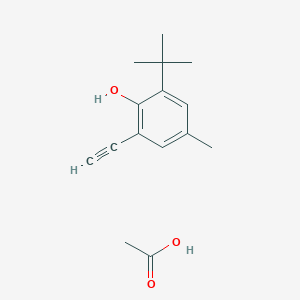
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)

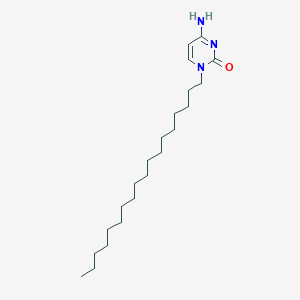
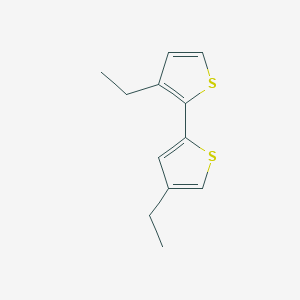
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14274619.png)
![2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14274625.png)

